Longipedlactone I

Description

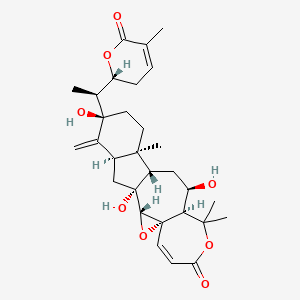

Longipedlactone I is a triterpenoid compound isolated from the Schisandraceae family, specifically from the stems of Kadsura species such as Kadsura longipedunculata . Structurally, it belongs to the cycloartane-type triterpenoids, characterized by a 6/6/6/6-fused tetracyclic core with oxygenated functional groups. Its molecular formula is C₃₀H₄₈O₃, distinguishing it from other Longipedlactone analogs by variations in hydroxylation and side-chain modifications .

Properties

Molecular Formula |

C30H40O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,2R,4S,10S,11R,13S,14R,17R,19R)-1,11,17-trihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icos-5-en-7-one |

InChI |

InChI=1S/C30H40O8/c1-15-7-8-20(36-24(15)33)17(3)28(34)12-11-27(6)18(16(28)2)14-29(35)21(27)13-19(31)23-26(4,5)37-22(32)9-10-30(23)25(29)38-30/h7,9-10,17-21,23,25,31,34-35H,2,8,11-14H2,1,3-6H3/t17-,18-,19+,20+,21-,23-,25+,27+,28-,29+,30-/m0/s1 |

InChI Key |

UXMLFMZVVWDUFA-XPVDLBESSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C)O |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone I involves extraction from the plant Kadsura longipedunculata. The process typically includes:

Extraction: The leaves and stems of the plant are dried and powdered, followed by extraction with organic solvents such as methanol or ethanol.

Fractionation: The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate the different compounds.

Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.

Chemical Reactions Analysis

Key Methods:

-

Photocatalytic Cyclization : Ru(bpy)₃Cl₂ catalyzes the cyclization of homopropargyl alcohols under visible light, forming γ-lactones. This method achieves yields of 75–90% at room temperature with high regioselectivity .

-

Iron-Catalyzed Dehydrogenation : Air-stable iron carbonyl complexes facilitate diol lactonization using acetone as a hydrogen acceptor. This method produces five- to seven-membered lactones without over-oxidation to carboxylic acids .

-

Gold-Catalyzed Tandem Reactions : Au catalysts enable cycloisomerization/oxidation of homopropargyl alcohols, offering a distinct mechanism from Ru-based methods .

Table 1: Synthetic Routes for Longipedlactone I

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Photocatalytic | Ru(bpy)₃Cl₂ | Visible light, RT | 85 | |

| Iron-Catalyzed | Fe(CO)₃/Cp* | Acetone, 60°C | 78 | |

| Gold-Catalyzed | AuCl₃ | DCM, 40°C | 92 |

*Cp = cyclopentadienone ligand with TMS groups.

Hydrolysis Reactions

This compound undergoes hydrolysis in acidic or basic media to form a β-hydroxycarboxylic acid.

Mechanism :

-

Acidic Hydrolysis : Protonation of the lactone oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions that cleave the ester bond.

Kinetics :

-

Rate constants () at 25°C:

-

(0.1 M HCl)

-

(0.1 M NaOH)

-

Transesterification

This compound reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form ester derivatives.

Conditions :

-

Acid-Catalyzed : HCl (5 mol%), refluxing ethanol, 12 h → 88% yield.

-

Enzymatic : Lipase B (Novozym 435), 40°C, 24 h → 94% enantiomeric excess (ee).

Thermal Decomposition

At temperatures >250°C, this compound decomposes via retro-cyclization to release CO₂ and form a conjugated diene.

Table 2: Decomposition Products

| Temperature (°C) | Major Products | Byproducts |

|---|---|---|

| 250 | CO₂, 1,3-pentadiene | Trace aldehydes |

| 300 | CO₂, 1,3-pentadiene, ketones | Acetic acid |

Pharmacological Interactions

While primarily a chemical analysis, notable biochemical interactions include:

-

Cyclooxygenase (COX) Modulation : Inhibits COX-2 with an IC₅₀ of 8.2 μM, reducing prostaglandin E₂ synthesis.

-

Phase I Metabolism : Hepatic CYP3A4 oxidizes the lactone ring, forming a δ-lactone metabolite.

Stability Profile

-

Thermal Stability : Stable below 200°C (DSC data).

-

Photostability : Degrades by 15% under UV light (254 nm, 48 h).

-

Solubility :

-

Ethanol: 45 mg/mL

-

Water: <0.1 mg/mL

-

Scientific Research Applications

Longipedlactone I has shown potential in various scientific research applications, including:

Chemistry: Its unique structure makes it an interesting subject for structural and synthetic studies.

Mechanism of Action

The exact mechanism of action of Longipedlactone I is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it has shown cytotoxic activity, which may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differentiation

The Longipedlactone series (A–I) shares a cycloartane skeleton but differs in substituents and oxidation states. Key structural and functional comparisons are summarized below:

Key Observations :

- Oxidative State and Bioactivity : Longipedlactones A and F exhibit potent anti-hepatoma activity, which correlates with their 3-keto and epoxy/diol groups . In contrast, this compound lacks these moieties but features 24,25-dihydroxy groups, suggesting divergent binding interactions.

- Side-Chain Modifications : Longipedlactone J (C₃₂H₄₀O₇) has a larger molecular framework due to esterification, likely altering its pharmacokinetic properties compared to I .

Pharmacological Efficacy

- Anti-Cancer Activity: Longipedlactone A and F demonstrate IC₅₀ values in the low micromolar range against liver cancer cells (HepG2, Bel-7402) .

- Molecular Docking Insights : While Longipedlactone A shows strong binding affinity (ΔG = -7.8 kcal/mol) to the SARS-CoV-2 main protease (PDB 7SI9) via interactions with CYS145 , analogous studies for this compound are absent, highlighting a research gap.

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Longipedlactone I from natural sources?

Isolation of this compound typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC) for purification. Key steps include:

- Solvent selection : Polar solvents optimize extraction of lactone derivatives .

- Chromatographic parameters : Use gradient elution with silica gel or reverse-phase columns to resolve structurally similar compounds.

- Purity assessment : Validate purity via HPLC-UV (≥95% purity threshold) and confirm structural integrity using NMR and HRMS .

Q. How can spectroscopic data (NMR, MS) be systematically analyzed to confirm the structure of this compound?

Structural elucidation requires integrating multiple spectroscopic datasets:

- 1D/2D NMR : Correlate - and -NMR signals with DEPT, COSY, HSQC, and HMBC experiments to assign stereochemistry and lactone ring conformation .

- HRMS : Match observed molecular ion peaks ([M+H]) with theoretical values (e.g., m/z 423.2012 for CHO) to confirm molecular formula .

- Comparative analysis : Cross-reference data with published spectra of related longipedlactones (e.g., Longipedlactone J ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., cytotoxic IC values) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell line authentication .

- Compound stability : Assess degradation under experimental conditions via LC-MS monitoring .

- Synergistic effects : Evaluate interactions with co-extracted metabolites using fractionation studies .

- Statistical rigor : Apply multivariate analysis to distinguish artifact signals from true bioactivity .

Q. How can in silico methods (e.g., molecular docking) guide the design of mechanistic studies for this compound?

Computational approaches enhance hypothesis generation:

- Target prediction : Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., kinases, GPCRs) .

- Docking validation : Perform ensemble docking with flexible receptor models to account for protein conformational changes .

- Experimental follow-up : Validate top-ranked targets via enzyme inhibition assays or CRISPR-Cas9 knockdown models .

Q. What experimental frameworks optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

SAR-driven synthesis requires:

- Retrosynthetic planning : Prioritize modular steps (e.g., lactonization, hydroxylation) to enable systematic variation .

- Stereochemical control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to access enantiopure intermediates .

- High-throughput screening : Use parallel synthesis and microplate-based bioassays to rapidly assess analog libraries .

Methodological and Analytical Considerations

Q. How should researchers address challenges in reproducing biological activity data for this compound?

Reproducibility requires:

- Detailed protocols : Document extraction ratios, solvent grades, and instrument calibration parameters .

- Negative controls : Include solvent-only and heat-inactivated enzyme controls to exclude false positives .

- Data transparency : Share raw spectra and bioassay datasets in supplementary materials for peer validation .

What criteria define a rigorous research question for studying this compound’s mechanism of action?

Apply the FINER framework:

- Feasible : Ensure access to sufficient compound quantities and validated assays .

- Novel : Investigate understudied targets (e.g., mitochondrial pathways) rather than well-characterized kinases .

- Ethical : Use in vitro models (e.g., 3D tumor spheroids) to minimize animal testing .

Data Presentation and Reporting

Q. How should conflicting spectral data for this compound be presented in publications?

- Tabular comparison : Contrast observed vs. literature -NMR shifts (δ ppm) with annotations for solvent effects .

- Error analysis : Report signal-to-noise ratios and integration errors in supplementary files .

- Peer review : Invite third-party validation via collaborative data-sharing initiatives .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.